![molecular formula C12H16Cl2N2O B1522957 8-(3-Aminopropoxy)quinoline dihydrochloride CAS No. 1258649-86-3](/img/structure/B1522957.png)
8-(3-Aminopropoxy)quinoline dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has also been summarized .Molecular Structure Analysis
The molecular structure of 8-(3-Aminopropoxy)quinoline dihydrochloride consists of a quinoline core with an aminopropoxy group attached at the 8th position .Scientific Research Applications
Biological Research
“8-(3-Aminopropoxy)quinoline dihydrochloride” is a compound with potential applications in biological research. It can be used for studying cell signaling pathways and as a reference compound in the development of new biological assays. Its structural properties may allow it to interact with various biological molecules, providing insights into cellular processes .
Pharmaceutical Development
In the pharmaceutical industry, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its aminopropoxy group might be useful in the modification of pharmacophores, potentially leading to the development of new drugs.
Chemical Synthesis
Chemists may employ “8-(3-Aminopropoxy)quinoline dihydrochloride” in custom synthesis projects. Its reactive sites make it a versatile building block for constructing larger, more complex chemical structures, which could have various industrial and research applications .
Pharmacological Studies
This compound’s effects on biological systems can be studied in pharmacological research. It might be used to explore its therapeutic potential, toxicity, metabolism, and pharmacokinetics in preclinical studies .
Neuroscience Research
Neuroscientists could use “8-(3-Aminopropoxy)quinoline dihydrochloride” to study neural pathways and brain chemistry. It might act on neurotransmitter systems or neural receptors, providing a tool for understanding neurological disorders and potential treatments .
Materials Science
In materials science, the compound could be investigated for its properties when incorporated into novel materials. Its molecular structure might influence the electrical, optical, or mechanical properties of materials, leading to innovative applications in electronics, photonics, or nanotechnology .
Analytical Chemistry
“8-(3-Aminopropoxy)quinoline dihydrochloride” can be used as a standard in analytical methods such as chromatography or spectroscopy. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures.
Industrial Applications
The compound may find use in various industrial processes. For example, it could be a component in the synthesis of dyes, pigments, or other chemicals that require specific quinoline structures for their production.
properties
IUPAC Name |
3-quinolin-8-yloxypropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRJOLFYZVBUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCN)N=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Aminopropoxy)quinoline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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